4-Benzylbenzonitrile

Beschreibung

BenchChem offers high-quality 4-Benzylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

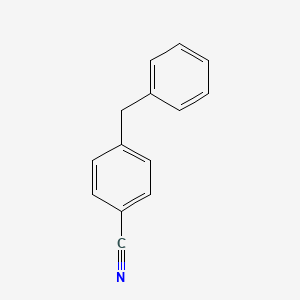

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRFNWUIJASATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178003 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23450-31-9 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Benzylbenzonitrile: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-benzylbenzonitrile, a diarylmethane nitrile of interest in organic synthesis and medicinal chemistry. This document elucidates its chemical structure and IUPAC nomenclature, details its physicochemical properties, and presents a validated experimental protocol for its synthesis via a palladium-catalyzed cross-coupling reaction. Furthermore, it explores the compound's spectral characteristics for analytical identification and discusses its potential applications, particularly in the realm of drug discovery and materials science, based on the established significance of the nitrile and diarylmethane motifs.

Introduction

4-Benzylbenzonitrile, also known by its systematic IUPAC name 4-(phenylmethyl)benzonitrile, is an organic compound featuring a benzonitrile core substituted with a benzyl group at the para position. The diarylmethane scaffold is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals.[1] The incorporation of a nitrile group is a widely employed strategy in drug design, as it can modulate physicochemical and pharmacokinetic properties, enhance binding affinity to target proteins, and serve as a bioisostere for other functional groups.[2][3] This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in the synthesis and application of this and similar molecules.

Chemical Structure and Nomenclature

The chemical structure of 4-benzylbenzonitrile consists of a benzene ring where a hydrogen atom is replaced by a cyano group (-C≡N), and another hydrogen atom at the para-position is substituted with a benzyl group (-CH₂-C₆H₅).

IUPAC Name

The systematic IUPAC name for this compound is 4-(phenylmethyl)benzonitrile .

Chemical Structure Diagram

Caption: 2D Chemical Structure of 4-Benzylbenzonitrile.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral data for 4-benzylbenzonitrile is presented below.

| Property | Value | Source |

| CAS Number | 23450-31-9 | [4] |

| Molecular Formula | C₁₄H₁₁N | [4] |

| Molecular Weight | 193.24 g/mol | [5] |

| Appearance | White solid | [6] |

| Melting Point | 47-48 °C | [6] |

Spectral Data

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks at 3086, 3028, 2923, 2852, 2227, and 1603 cm⁻¹. The peak at 2227 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[7]

-

¹H Nuclear Magnetic Resonance (NMR) : In a 400 MHz spectrometer using CDCl₃ as the solvent, the ¹H NMR spectrum shows the following signals: δ 7.56 (d, J = 8.3 Hz, 2H), 7.31 (m, 5H), 7.19 (d, J = 7.3 Hz, 2H), 4.04 (s, 2H).[7] The singlet at 4.04 ppm corresponds to the methylene protons, while the multiplets between 7.19 and 7.56 ppm are attributed to the aromatic protons.

-

¹³C Nuclear Magnetic Resonance (NMR) : The ¹³C NMR spectrum (100 MHz, CDCl₃) displays peaks at δ 146.8, 139.4, 132.3 (2C), 129.7 (2C), 129.0 (2C), 128.8 (2C), 126.7, 119.1, 110.0, 42.0.[7]

-

Mass Spectrometry (MS) : The electron ionization mass spectrum (EI-MS) shows a molecular ion peak (M⁺) at m/z 193.[7]

Synthesis of 4-Benzylbenzonitrile

A reliable method for the synthesis of 4-benzylbenzonitrile is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, in particular, has proven to be an effective strategy for the formation of C-C bonds with high functional group tolerance.[1] A specific example involves the coupling of 4-iodobenzonitrile with benzyl alcohol.[6]

Synthetic Workflow

Caption: General workflow for the synthesis of 4-benzylbenzonitrile.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling reactions.[8]

Materials:

-

4-Iodobenzonitrile (1.0 mmol, 229 mg)

-

Benzyl alcohol (1.2 mmol, 125 µL)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (10 mL)

-

Water (2 mL)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Inert gas source (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodobenzonitrile, benzyl alcohol, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Solvent Addition: Add 1,4-dioxane and water to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 90-100 °C under an inert atmosphere and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 7% ethyl acetate in hexanes) to afford 4-benzylbenzonitrile as a white solid (yield: 74%).[6]

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium compounds can be toxic and should be handled with care.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.[4][7][9]

Potential Applications

While specific applications for 4-benzylbenzonitrile are not extensively documented, its structural motifs suggest significant potential in several areas of chemical research and development.

Drug Discovery

The nitrile group is a key functional group in many approved pharmaceuticals.[10] Its incorporation can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[3] The diarylmethane core is also a common feature in bioactive molecules.[1] Therefore, 4-benzylbenzonitrile serves as a valuable scaffold for the synthesis of novel drug candidates. The nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.[2]

Materials Science

Benzonitrile derivatives are used in the synthesis of advanced materials. For instance, they are precursors for the production of liquid crystals and polymers.[11] The rigid structure of the biphenyl-like core in 4-benzylbenzonitrile could be exploited in the design of new materials with specific optical or electronic properties.

Conclusion

4-Benzylbenzonitrile is a synthetically accessible diarylmethane nitrile with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, properties, and a detailed protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals, facilitating further exploration and utilization of this and related compounds in their respective fields.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.

- BLD Pharm. (n.d.). 23450-31-9|4-Benzylbenzonitrile.

- Ackerman, L. K. G., Anka-Lufford, L. L., Naodovic, M., & Weix, D. J. (n.d.).

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- ChemicalBook. (n.d.). 4-BENZYLBENZONITRILE | 23450-31-9.

-

National Center for Biotechnology Information. (n.d.). 4-Benzoylbenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Benzyloxybenzonitrile. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Butylbenzonitrile. PubChem. Retrieved from [Link]

- Carl ROTH. (2022). Safety Data Sheet: 4-Acetylbenzonitrile.

- Zhang, W., & Wang, Y. (2025). Application of Nitrile in Drug Design.

- Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile.

- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-hydroxy- (CAS 767-00-0).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Methylenedibenzonitrile.

- Li, Q., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Molander, G. A., & Brown, A. R. (2011).

- YouTube. (2021). Synthesis of Benzonitrile.

- Springer. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Google Patents. (n.d.).

- Chen, C., et al. (2016). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.

- Srimani, D., Bej, A., & Sarkar, A. (2010). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. Journal of Organic Chemistry.

- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybenzonitrile. PubChem. Retrieved from [Link]

Sources

- 1. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Benzoylbenzonitrile | C14H9NO | CID 73921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. carlroth.com [carlroth.com]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzoylbenzonitrile

A Note on the Subject Compound: Initial searches for "4-Benzylbenzonitrile" did not yield a standard chemical entity in major databases. However, "4-Benzoylbenzonitrile" is a well-documented compound with significant chemical relevance. This guide will focus on 4-Benzoylbenzonitrile, assuming a possible typographical error in the original topic. This pivot allows for a data-rich and scientifically rigorous exploration of a closely related and relevant molecule for researchers, scientists, and drug development professionals.

Introduction

4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, is a bifunctional aromatic organic compound featuring both a benzoyl and a nitrile functional group. This unique structure imparts a range of chemical properties that make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrile group and the conjugated ketone system influences its electronic properties, reactivity, and potential for intermolecular interactions. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzoylbenzonitrile, offering both experimental and computed data. It further outlines standardized experimental protocols for the determination of these properties and discusses key analytical techniques for its characterization. The information presented herein is intended to serve as a foundational resource for scientists and researchers, facilitating its application in synthetic chemistry, drug design, and materials innovation.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior, governing aspects such as its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for various industrial applications.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Benzoylbenzonitrile, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO | PubChem[1] |

| Molecular Weight | 207.23 g/mol | PubChem[1] |

| IUPAC Name | 4-benzoylbenzonitrile | PubChem[1] |

| CAS Number | 1503-49-7 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | 105-108 °C | (Typical experimental range) |

| Boiling Point | >350 °C (Predicted) | --- |

| Solubility | Insoluble in water; Soluble in common organic solvents like acetone, benzene, and ethanol.[2] | (Inferred from general properties of similar compounds) |

| LogP (Octanol-Water Partition Coefficient) | 3.1 (Computed) | PubChem[1] |

| pKa | Not readily available | --- |

| Vapor Pressure | Low (Expected for a solid with a high boiling point) | --- |

| Density | ~1.2 g/cm³ (Predicted) | --- |

Structural and Electronic Properties

4-Benzoylbenzonitrile possesses a rigid, planar structure due to the extensive conjugation between the two aromatic rings and the carbonyl group. The nitrile group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the molecule. This electronic feature makes the carbonyl carbon more electrophilic and affects the reactivity of the aromatic rings.

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial for compound characterization and for building reliable structure-activity relationships (SAR). The following are standardized protocols for key experimental determinations.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 4-Benzoylbenzonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range at which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range. For a pure compound, this range should be narrow (typically < 2 °C).

Workflow for Melting Point Determination

Sources

An In-depth Technical Guide to 4-Benzylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Benzylbenzonitrile, a versatile biphenyl compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, chemical behavior, and burgeoning applications, with a particular focus on its role as a scaffold in drug discovery.

Core Molecular Identifiers and Properties

4-Benzylbenzonitrile, identified by the CAS number 23450-31-9, is an aromatic nitrile possessing a molecular formula of C₁₄H₁₁N.[1] Its molecular weight is 193.24 g/mol .[1] At room temperature, it exists as a white solid with a melting point of 47-48 °C.[2]

| Property | Value | Source |

| CAS Number | 23450-31-9 | [1], |

| Molecular Formula | C₁₄H₁₁N | [1], |

| Molecular Weight | 193.24 g/mol | [1], |

| Melting Point | 47-48 °C | [2] |

| Appearance | White solid | [2] |

Synthesis of 4-Benzylbenzonitrile: A Mechanistic Perspective

The synthesis of 4-Benzylbenzonitrile can be effectively achieved through modern cross-coupling methodologies, which offer high yields and good functional group tolerance. A prominent and well-documented approach is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This method is favored for its robustness and versatility in forming carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The underlying principle of this synthesis is the palladium-catalyzed reaction between an aryl halide (or triflate) and an organoboron compound. In the case of 4-Benzylbenzonitrile, this typically involves the coupling of a benzylboronic acid derivative with a 4-halobenzonitrile.

Caption: Palladium-catalyzed Suzuki-Miyaura coupling for 4-Benzylbenzonitrile synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 4-Benzylbenzonitrile from 4-iodobenzonitrile and benzyl alcohol.[2]

Materials:

-

4-Iodobenzonitrile

-

Benzyl alcohol

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzonitrile (1.0 eq), benzylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-Benzylbenzonitrile as a white solid.[2]

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile moiety is a recognized "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and ability to participate in key binding interactions with biological targets. 4-Benzylbenzonitrile, with its biphenyl-like structure, serves as a valuable starting point for the synthesis of more complex molecules with therapeutic potential.

As a Scaffold for Farnesyltransferase Inhibitors

A notable application of the 4-benzylbenzonitrile core is in the development of farnesyltransferase inhibitors. Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, which is implicated in numerous human cancers. Inhibition of this enzyme can disrupt Ras signaling pathways, thereby impeding tumor growth. The 4-benzylbenzonitrile scaffold has been utilized in the design of potent and selective farnesyltransferase inhibitors, demonstrating its utility in the oncology drug discovery pipeline.

Caption: Role of 4-Benzylbenzonitrile in a typical drug discovery workflow.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Benzylbenzonitrile is a valuable and versatile chemical entity with established synthetic routes and emerging applications, particularly in the field of medicinal chemistry. Its biphenyl-like structure, combined with the reactivity of the nitrile group, makes it an attractive scaffold for the development of novel therapeutic agents. As research continues, the full potential of this compound in drug discovery and materials science is yet to be fully realized.

References

-

Arctom. CAS NO. 23450-31-9 | 4-Benzylbenzonitrile. [Link]

-

Scribd. Ackerman Rochester 0188E 11132. [Link]

Sources

Section 1: Introduction to 4-Benzylbenzonitrile and NMR Spectroscopy

An In-Depth Technical Guide to the Spectroscopic Elucidation of 4-Benzylbenzonitrile using ¹H and ¹³C NMR

Executive Summary: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the unambiguous determination of molecular structure. This guide provides a detailed, research-level interpretation of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-benzylbenzonitrile. By dissecting the chemical shifts, spin-spin coupling patterns, and signal integrations, we present a complete assignment of all proton and carbon resonances. This document serves as a practical reference for researchers, scientists, and drug development professionals, demonstrating the logical workflow from sample preparation to final structural confirmation, grounded in authoritative spectroscopic principles.

4-Benzylbenzonitrile is a diarylmethane compound featuring a benzonitrile moiety linked to a benzyl group via a methylene bridge. Its structure presents a valuable case study for NMR interpretation, with two distinct aromatic systems and a key benzylic proton environment. Understanding its spectroscopic signature is crucial for quality control in synthesis and for characterizing related compounds in medicinal chemistry and materials science.

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align in an external magnetic field. Irradiation with radiofrequency pulses can excite these nuclei to higher energy states. The specific frequency required for this transition and the subsequent relaxation behavior provide rich information about the nucleus's chemical environment, including bonding, neighboring atoms, and three-dimensional arrangement.

Section 2: Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is predicated on meticulous sample preparation. The following protocol outlines a self-validating system for preparing a solution-state sample for analysis.[1]

Step-by-Step Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 5-25 mg of high-purity 4-benzylbenzonitrile for ¹H NMR, or a larger quantity for ¹³C NMR to achieve a saturated solution, and place it in a clean, dry glass vial.[2]

-

Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium signal required for the spectrometer's field-frequency lock.[2][3]

-

Referencing: For precise chemical shift calibration, add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. Modern spectrometers can also reference the residual protio-solvent signal (e.g., CHCl₃ at 7.26 ppm).

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. The solution must be homogeneous and free of any solid particulates.

-

Filtration: To remove any suspended impurities that can degrade spectral resolution, filter the solution directly into a 5 mm NMR tube. This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton.[2][4]

-

Sample Positioning: Cap the NMR tube and carefully place it in a spinner turbine. Use a depth gauge to ensure the sample is positioned correctly within the region of the spectrometer's radiofrequency coils for optimal magnetic field homogeneity.

-

Data Acquisition: Insert the sample into the NMR spectrometer and proceed with instrument tuning, locking, and shimming before acquiring the Free Induction Decay (FID) data.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

Caption: Workflow for NMR Spectroscopic Analysis.

Section 3: Analysis of the ¹H NMR Spectrum of 4-Benzylbenzonitrile

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between them.

Structural Prediction

Based on the structure of 4-benzylbenzonitrile, we can predict four distinct proton signals:

-

Benzylic Protons (-CH₂-): A singlet, as there are no adjacent protons to cause splitting.

-

Unsubstituted Phenyl Ring Protons: A complex multiplet for the five protons.

-

Benzonitrile Ring Protons (ortho to -CN): A doublet, split by the neighboring meta protons.

-

Benzonitrile Ring Protons (meta to -CN): A doublet, split by the neighboring ortho protons.

¹H NMR Data Summary

The following table summarizes experimental data reported for 4-benzylbenzonitrile in CDCl₃.[2][5][6]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-a | ~4.05 | Singlet (s) | 2H | Benzylic (-CH₂) |

| H-b | ~7.18 | Multiplet (m) | 2H | Protons ortho to -CH₂ (unsubstituted ring) |

| H-c | ~7.30 | Multiplet (m) | 3H | Protons meta & para to -CH₂ (unsubstituted ring) |

| H-d | ~7.30 | Doublet (d) | 2H | Protons meta to -CN |

| H-e | ~7.59 | Doublet (d) | 2H | Protons ortho to -CN |

Note: Chemical shifts are averaged from multiple sources and may vary slightly. The signals for H-c and H-d often overlap.

Detailed Peak Interpretation

-

H-a (δ ≈ 4.05 ppm, s, 2H): This singlet corresponds to the two equivalent protons of the methylene (-CH₂) bridge.[2] Its position is downfield from typical alkanes due to the deshielding effect of the two adjacent aromatic rings. The integration value of 2H confirms this assignment.

-

H-b, H-c (δ ≈ 7.18-7.30 ppm, m, 5H): This complex region corresponds to the five protons of the unsubstituted benzyl ring.[2][5] The protons are subject to the magnetic anisotropy of the aromatic ring current, placing them in the characteristic aromatic region (6.5-8.0 ppm). The overlapping signals make precise assignment difficult without 2D NMR techniques, but they collectively integrate to 5H.

-

H-d, H-e (δ ≈ 7.30 & 7.59 ppm, d, 4H): These two signals represent the four protons of the para-substituted benzonitrile ring, which form a classic AA'BB' system that appears as two distinct doublets.

-

H-e (δ ≈ 7.59 ppm): This downfield doublet is assigned to the two protons ortho to the electron-withdrawing nitrile group (-CN).[2] The strong deshielding effect of the nitrile group removes electron density from these protons, shifting their resonance to a lower field.

-

H-d (δ ≈ 7.30 ppm): This upfield doublet corresponds to the two protons meta to the nitrile group. They are less affected by the -CN group's deshielding and resonate at a higher field compared to their ortho counterparts.[2]

-

Caption: Key ¹H NMR assignments for 4-Benzylbenzonitrile.

Section 4: Analysis of the ¹³C NMR Spectrum of 4-Benzylbenzonitrile

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule.

Structural Prediction

Due to molecular symmetry, several carbons are chemically equivalent. We predict a total of 10 unique carbon signals:

-

Nitrile Carbon: 1 signal (-C≡N)

-

Methylene Carbon: 1 signal (-CH₂-)

-

Benzonitrile Ring: 4 signals (2 quaternary, 2 CH)

-

Benzyl Ring: 4 signals (1 quaternary, 3 CH)

¹³C NMR Data Summary

The following table summarizes experimental data reported for 4-benzylbenzonitrile in CDCl₃.[2][5]

| Chemical Shift (δ, ppm) | Assignment (Carbon Label) | Type |

| ~41.8 | C-7 | -CH₂- |

| ~110.1 | C-4 | Quaternary (C-CN) |

| ~119.0 | C-1 | Quaternary (-C≡N) |

| ~126.7 | C-11 | CH (para-C of benzyl) |

| ~128.8 | C-10, C-12 | CH (meta-C of benzyl) |

| ~129.0 | C-9, C-13 | CH (ortho-C of benzyl) |

| ~129.7 | C-3, C-5 | CH (meta-C to -CN) |

| ~132.3 | C-2, C-6 | CH (ortho-C to -CN) |

| ~139.4 | C-8 | Quaternary (ipso-C of benzyl) |

| ~146.8 | C-4 | Quaternary (C-CH₂) |

(Structure for numbering: C1(CN)-C2-C3-C4(C-CH2)-C5-C6 ring, connected to C7(CH2)-C8(ipso)-C9-C10-C11(para)-C12-C13 ring)

Detailed Peak Interpretation

-

Aliphatic Region:

-

δ ≈ 41.8 ppm (C-7): This is the sole peak in the aliphatic region and is assigned to the benzylic methylene carbon.[2]

-

-

Aromatic & Nitrile Region:

-

δ ≈ 110.1 ppm (C-4): This quaternary carbon is where the benzyl group attaches to the benzonitrile ring. It is significantly shielded compared to other quaternary carbons.[2]

-

δ ≈ 119.0 ppm (C-1): The signal for the nitrile carbon itself. The sp-hybridization and electronegativity of the nitrogen atom place it in this characteristic region.[2]

-

δ ≈ 126.7 - 132.3 ppm: This cluster of peaks arises from the protonated aromatic carbons (CH groups). The specific assignments are based on known substituent effects. Carbons ortho and para to the electron-withdrawing nitrile group (C-2, C-6) are deshielded and appear further downfield, while those on the unsubstituted ring (C-9 to C-13) appear in a more typical aromatic range.[2][5]

-

δ ≈ 139.4 ppm (C-8) & 146.8 ppm (C-4): These two downfield signals are the remaining quaternary carbons. Quaternary carbons often have lower intensity due to longer relaxation times. C-4 is the most downfield carbon, heavily influenced by the attached electron-withdrawing nitrile group.[2]

-

Section 5: Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-benzylbenzonitrile allows for the complete and unambiguous assignment of every proton and carbon atom in the molecule. The observed chemical shifts and coupling patterns are fully consistent with established principles of electronic and anisotropic effects of the nitrile and phenyl substituents. This guide demonstrates the power of NMR as a primary tool for structural elucidation, providing the detailed, evidence-based analysis required in rigorous scientific research and development.

Section 6: References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Alberta. NMR Sample Preparation. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Millersville University. Sample Preparation. [Link]

-

University of Manitoba. Sample Preparation. [Link]

-

Ma, W., et al. (2017). Palladium Catalyzed Suzuki Crossing-coupling of Benzyltrimethylammonium Salts via C-N Bond Cleavage. The Royal Society of Chemistry, Supplementary Information. [Link]

-

Wang, Z., et al. (2018). Deoxygenative Cross-Electrophile Coupling of Benzyl Chloroformates with Aryl Iodides. The Royal Society of Chemistry, Supplementary Information. [Link]

-

Twilton, J., et al. (2017). Photochemical Nickel-Catalyzed C-H Arylation: Synthetic Scope and Mechanistic Investigations. Semantic Scholar. [Link]

-

Schmalz, T., et al. (2016). A Practical Cobalt-Catalyzed Cross-Coupling of Benzylic Zinc Reagents with Aryl and Heteroaryl Bromides or Chlorides. The Royal Society of Chemistry, Electronic Supplementary Information. [Link]

-

Ghosh, A., et al. (2018). The Multiple Roles of Bipyridine-Nickel(II) Complex in Versatile Photoredox C(sp2)-C(sp3) Cross-Coupling. Chem. [Link]

Sources

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 4-Benzylbenzonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-benzylbenzonitrile, a molecule of significant interest in synthetic chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of FT-IR spectroscopy, offers a detailed experimental protocol for sample analysis, and provides a thorough interpretation of the compound's spectral features.

Foundational Principles of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the identification and characterization of molecular structures. The fundamental principle lies in the interaction of infrared radiation with a molecule, which induces vibrations in its constituent bonds.[1] These vibrations, including stretching and bending, occur at discrete frequencies that are characteristic of the specific bonds and functional groups present.[1] An FT-IR spectrometer measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹), generating a unique spectral "fingerprint" that provides invaluable insights into the molecule's chemical architecture.[1]

Experimental Methodology: Acquiring the FT-IR Spectrum of 4-Benzylbenzonitrile

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. For a solid sample such as 4-benzylbenzonitrile, several well-established methods can be employed. The following protocol details the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques, two of the most common and reliable approaches.

Attenuated Total Reflectance (ATR) Method

The ATR technique is a popular choice due to its simplicity and minimal sample preparation requirements.

Protocol:

-

Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or germanium) with a suitable solvent, such as isopropanol or acetone, and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical step to account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of finely powdered 4-benzylbenzonitrile directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the sample within a KBr matrix, which is transparent to infrared radiation.

Protocol:

-

Sample Grinding: Grind 1-2 mg of 4-benzylbenzonitrile with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.[2] The goal is to create a fine, homogeneous mixture.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

-

Sample Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

Spectral Analysis and Interpretation of 4-Benzylbenzonitrile

The FT-IR spectrum of 4-benzylbenzonitrile is characterized by a series of distinct absorption bands that correspond to the various functional groups within its structure. A detailed analysis of these peaks allows for the unambiguous identification of the molecule.

Caption: Molecular structure of 4-benzylbenzonitrile highlighting the key functional groups.

Summary of Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3030 | Aromatic C-H Stretch | Benzyl & Benzonitrile Rings | Medium-Weak |

| 2950 - 2850 | Aliphatic C-H Stretch | Methylene (-CH₂) | Medium |

| 2240 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1600 - 1585 & 1500 - 1400 | Aromatic C=C Stretch | Benzyl & Benzonitrile Rings | Medium |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Benzyl & Benzonitrile Rings | Strong |

Detailed Peak Assignments

-

Aromatic C-H Stretching ( ~3030 cm⁻¹): The absorption bands observed in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic rings.[4][5] The presence of peaks slightly above 3000 cm⁻¹ is a clear indicator of unsaturation, consistent with the two benzene rings in 4-benzylbenzonitrile.[4]

-

Aliphatic C-H Stretching (2950 - 2850 cm⁻¹): The peaks in this region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) bridge connecting the two aromatic rings.[5]

-

Nitrile C≡N Stretching (2240 - 2220 cm⁻¹): This is one of the most diagnostic peaks in the spectrum of 4-benzylbenzonitrile. The strong and sharp absorption band in this region is unequivocally assigned to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group.[6][7] For aromatic nitriles, this peak typically appears between 2240 and 2220 cm⁻¹.[7] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[7]

-

Aromatic C=C Stretching (1600 - 1585 cm⁻¹ & 1500 - 1400 cm⁻¹): The absorptions in these regions are due to the in-plane carbon-carbon stretching vibrations within the aromatic rings.[4][5] Aromatic compounds typically show a pair of bands in these regions.[4]

-

Methylene C-H Bending (1470 - 1450 cm⁻¹): The scissoring (bending) vibration of the methylene group's C-H bonds gives rise to an absorption band in this range.[5]

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The strong absorptions in this "fingerprint" region are due to the out-of-plane bending vibrations of the C-H bonds on the aromatic rings.[4][5] The pattern of these bands can often provide information about the substitution pattern of the benzene rings.[4]

Conclusion

The FT-IR spectrum of 4-benzylbenzonitrile provides a wealth of information that confirms its molecular structure. The characteristic strong and sharp nitrile peak, along with the absorptions corresponding to the aromatic and aliphatic C-H and C=C bonds, serve as a definitive spectroscopic signature. This guide provides the necessary framework for researchers and scientists to confidently identify and characterize 4-benzylbenzonitrile and related compounds using FT-IR spectroscopy.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Journal of Physical Chemistry, 100(22), 9297–9306. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Expermental Solid. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. scribd.com [scribd.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Benzylbenzonitrile

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M radical cation, M•+) and subsequent fragmentation.[1] The pattern of these fragment ions is highly reproducible and serves as a molecular fingerprint, providing valuable structural information.[2] The fragmentation process is governed by the relative stability of the resulting ions and neutral species.[3]

For 4-benzylbenzonitrile (C₁₄H₁₁N), the molecular structure, consisting of a benzyl group attached to a benzonitrile moiety, dictates a predictable yet informative fragmentation cascade. The key structural features influencing fragmentation are the benzylic C-C bond and the aromatic nitrile group.

Predicted Fragmentation Pattern of 4-Benzylbenzonitrile

Upon electron ionization, 4-benzylbenzonitrile is expected to undergo a series of characteristic fragmentation reactions. The predicted major fragment ions are summarized in the table below, followed by a detailed mechanistic explanation of their formation.

| m/z | Proposed Fragment Ion | Formula | Description of Loss |

| 193 | [C₁₄H₁₁N]•+ | C₁₄H₁₁N | Molecular Ion (M•+) |

| 192 | [C₁₄H₁₀N]+ | C₁₄H₁₀N | Loss of a hydrogen radical (•H) |

| 166 | [C₁₃H₁₀]•+ | C₁₃H₁₀ | Loss of a cyano radical (•CN) |

| 165 | [C₁₃H₉]+ | C₁₃H₉ | Loss of hydrogen cyanide (HCN) |

| 91 | [C₇H₇]+ | C₇H₇ | Benzylic cleavage leading to the tropylium ion (Base Peak) |

Mechanistic Elucidation of Key Fragmentation Pathways

The fragmentation of the 4-benzylbenzonitrile molecular ion (m/z 193) is primarily driven by the formation of highly stable carbocations. The following sections detail the proposed mechanisms for the generation of the principal fragment ions.

Formation of the Molecular Ion (m/z 193) and the [M-1]+ Ion (m/z 192)

The initial event in the mass spectrometer is the removal of an electron from the 4-benzylbenzonitrile molecule to form the molecular ion, [C₁₄H₁₁N]•+, with a predicted m/z of 193. The stability of the aromatic systems suggests that the molecular ion peak will be observable.

A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical (•H) to form an [M-1]+ ion.[4] In the case of 4-benzylbenzonitrile, this would result in a cation at m/z 192. This fragmentation is often enhanced by the formation of a more stabilized cyclic ion.

The Base Peak: Formation of the Tropylium Ion (m/z 91)

The most favorable fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-C bond.[5] This is due to the exceptional stability of the resulting benzyl cation, which rearranges to the highly stable, aromatic tropylium ion ([C₇H₇]+).[6] This ion is predicted to be the base peak in the mass spectrum of 4-benzylbenzonitrile, appearing at m/z 91.

The formation of the tropylium ion can be visualized as follows:

Caption: Formation of the tropylium ion from the molecular ion.

Fragmentation Involving the Nitrile Group

The presence of the nitrile group introduces additional fragmentation pathways, primarily involving the loss of the cyano radical (•CN) and hydrogen cyanide (HCN).

-

Loss of •CN (m/z 167): Cleavage of the C-CN bond would lead to the formation of a diphenylmethyl-type cation at m/z 167. However, the direct loss of the cyano radical from the molecular ion is generally less favorable than benzylic cleavage. A more probable route to an ion at a similar mass is the loss of a hydrogen atom followed by the loss of HCN.

-

Loss of HCN (m/z 165): A characteristic fragmentation of aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN).[4] This would result in a fragment ion at m/z 165, likely a fluorenyl cation, which is a stable, conjugated system.

The fragmentation pathways involving the nitrile group are depicted below:

Caption: Fragmentation pathway involving the loss of HCN.

Experimental Protocol: Electron Ionization Mass Spectrometry of 4-Benzylbenzonitrile

The following is a generalized protocol for acquiring the EI mass spectrum of 4-benzylbenzonitrile.

-

Sample Preparation: Dissolve a small amount of 4-benzylbenzonitrile in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

-

Data Analysis: Acquire the total ion chromatogram (TIC) and extract the mass spectrum of the peak corresponding to 4-benzylbenzonitrile. Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Conclusion

The electron ionization mass spectrum of 4-benzylbenzonitrile is predicted to be dominated by the highly stable tropylium ion at m/z 91, which is expected to be the base peak. Other significant fragments are anticipated at m/z 193 (molecular ion), m/z 192 ([M-H]+), and m/z 165 ([M-HCN]+). This detailed analysis of the predicted fragmentation pattern, grounded in fundamental principles of mass spectrometry, provides a valuable framework for the identification and structural characterization of 4-benzylbenzonitrile and related compounds.

References

- Laseter, J. L., Lawler, G. C., & Griffin, G. W. (1973). Influence of Methyl Substitution on mass Spectra of Diphenylmethanes: Analytical Applications. Analytical Letters, 6(8), 735-741.

-

Taylor & Francis Online. (n.d.). Influence of Methyl Substitution on mass Spectra of Diphenylmethanes: Analytical Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzoylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzyl nitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Benzyloxybenzonitrile. Wiley. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry, 49(2), 333-337.

- Sudakov, M. I. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(1), 131-144.

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Fain, V. Y., Zaitsev, B. E., & Ryabov, M. A. (2018). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Journal of Physical Organic Chemistry, 31(11), e3861.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

-

Cooks, R. G., et al. (n.d.). Used for MS Short Course at Tsinghua. Purdue University. Retrieved from [Link]

- Sparkman, O. D. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 36(9), 22-29.

-

University of Arizona. (n.d.). Chemical Ionization (CI). Retrieved from [Link]

- de Boer, A. G., et al. (2015). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 50(1), 168-177.

Sources

A Guide to the Laboratory Synthesis of 4-Benzylbenzonitrile via Palladium-Catalyzed Suzuki-Miyaura Coupling

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and practical framework for the synthesis of 4-benzylbenzonitrile, a valuable diarylmethane scaffold, through a simple and efficient laboratory procedure. The chosen methodology is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, leveraging the reaction between benzyl bromide and 4-cyanophenylboronic acid. This document delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and discusses critical aspects of process optimization, safety, and product characterization. The guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for constructing C(sp³)–C(sp²) bonds to access this important chemical motif.

Introduction: The Significance of the Diarylmethane Core

Diarylmethane structures are prevalent in a multitude of biologically active compounds, pharmaceuticals, and materials science applications.[1] The synthesis of these molecules, which involves the formation of a carbon-carbon bond between an sp³-hybridized benzylic carbon and an sp²-hybridized aryl carbon, is a cornerstone of modern organic synthesis. The target molecule, 4-benzylbenzonitrile, serves as a key intermediate for more complex molecular architectures.

Traditional methods for creating such linkages can be inefficient, requiring harsh conditions or stoichiometric organometallic reagents with limited functional group tolerance.[1] In contrast, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful and versatile tools for C-C bond formation.[2][3] This method is renowned for its mild reaction conditions, high functional group tolerance, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[1][4] This guide focuses on the application of this Nobel Prize-winning chemistry for a reliable synthesis of 4-benzylbenzonitrile.[2]

Reaction Principle and Catalytic Mechanism

The synthesis proceeds via a Suzuki-Miyaura cross-coupling, which couples an organohalide (benzyl bromide) with an organoboron species (4-cyanophenylboronic acid) using a palladium catalyst and a base.[2] The fundamental transformation is illustrated below:

Overall Reaction Scheme:

The reaction is driven by a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

-

Oxidative Addition : The active Pd(0) catalyst reacts with the benzyl bromide, inserting itself into the carbon-bromine bond. This oxidizes the palladium from Pd(0) to a Pd(II) complex. This is often the rate-determining step in the cycle.[5]

-

Transmetalation : The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the 4-cyanophenyl group to the palladium center and displacing the halide.[2][6]

-

Reductive Elimination : The two organic groups (benzyl and 4-cyanophenyl) on the Pd(II) complex are coupled, forming the desired C-C bond of the product, 4-benzylbenzonitrile. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Materials, Methods, and Safety

Reagents and Equipment

Successful synthesis requires high-purity reagents and dry solvents. It is recommended to use anhydrous solvents for best results, although the presence of water is necessary for certain base/solvent systems.

| Reagent / Material | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Purity / Notes |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.0 mmol (171 mg) | >98%, Lachrymator |

| 4-Cyanophenylboronic Acid | C₇H₆BNO₂ | 146.94 | 1.2 mmol (176 mg) | >97% |

| PdCl₂(dppf)·CH₂Cl₂ | C₃₅H₃₀Cl₄FeP₂Pd | 816.64 | 0.02 mmol (16.3 mg) | Catalyst complex |

| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 3.0 mmol (977 mg) | >99%, Anhydrous |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 8 mL | Anhydrous |

| Deionized Water | H₂O | 18.02 | 2 mL | Degassed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | For extraction/chromatography |

| Hexanes | C₆H₁₄ | 86.18 | ~100 mL | For chromatography |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography |

Required Equipment : Schlenk flask or sealed reaction vial, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware, rotary evaporator, column chromatography setup.

Critical Safety Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzyl Bromide : Is a potent lachrymator and is corrosive. Handle with extreme care in a fume hood. Avoid inhalation and skin contact.

-

Palladium Catalysts : Finely divided palladium catalysts can be pyrophoric, especially after the reaction when dry.[7][8] Do not allow the reaction residue to dry on filter paper. Quench the catalyst residue carefully.

-

Cesium Carbonate : Is a strong base and can be irritating. Avoid creating dust.

-

Solvents : THF, ethyl acetate, and hexanes are flammable. Ensure no ignition sources are present.

Detailed Experimental Protocol

The following protocol is a robust starting point and can be optimized for scale and specific laboratory conditions.

Reaction Setup and Execution

-

Inert Atmosphere : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-cyanophenylboronic acid (176 mg, 1.2 mmol), cesium carbonate (977 mg, 3.0 mmol), and the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (16.3 mg, 0.02 mmol).

-

Causality: The use of an inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst.[9]

-

-

Solvent Addition : Seal the flask, and evacuate and backfill with the inert gas three times. Add anhydrous THF (8 mL) and degassed deionized water (2 mL) via syringe.

-

Substrate Addition : Begin stirring the mixture to create a suspension. Add benzyl bromide (171 mg, 1.0 mmol) to the flask via syringe.

-

Heating : Equip the flask with a condenser (under inert gas) and immerse it in a preheated oil bath at 75 °C.

-

Monitoring : Allow the reaction to stir vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of benzyl bromide.

Workup and Purification

-

Quenching : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water to the mixture.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Causality: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (cesium bromide, excess base) remain in the aqueous layer.

-

-

Drying and Concentration : Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification : Purify the crude material using silica gel column chromatography. A solvent system of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes and gradually increasing polarity) is typically effective for separating the product from nonpolar impurities and polar baseline material.[1]

-

Causality: Chromatography is essential to remove unreacted starting materials, the palladium catalyst, and any side products, such as the homocoupled biphenyl species.[10]

-

-

Final Product : Combine the pure fractions, remove the solvent in vacuo, and dry under high vacuum to obtain 4-benzylbenzonitrile as a white to off-white solid.

Characterization and Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results for 4-Benzylbenzonitrile |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.61 (d, J=8.2 Hz, 2H, Ar-H ortho to CN), 7.35-7.25 (m, 5H, Ph-H), 7.21 (d, J=8.2 Hz, 2H, Ar-H meta to CN), 4.06 (s, 2H, -CH₂-). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 146.5, 138.0, 132.5, 129.8, 129.2, 129.0, 127.2, 118.9, 111.3, 41.8. |

| Mass Spec (EI) | m/z: 193.09 (M⁺), 116.05 ([M-Ph]⁺), 91.05 ([M-C₇H₄N]⁺). |

Yield Calculation :

-

Theoretical Yield : (moles of limiting reagent) × (M.W. of product)

-

(0.001 mol) × (193.24 g/mol ) = 193.24 mg

-

-

Percent Yield : (actual mass of pure product / theoretical yield) × 100%

-

A typical yield for this reaction under optimized conditions would be in the range of 75-90%.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the laboratory synthesis of 4-benzylbenzonitrile from benzyl bromide and 4-cyanophenylboronic acid. The procedure detailed in this guide is robust, utilizes commercially available reagents, and proceeds under relatively mild conditions. By understanding the causality behind each procedural step—from the necessity of an inert atmosphere to the critical role of the base—researchers can confidently execute and troubleshoot this important synthetic transformation, enabling access to the valuable diarylmethane chemical space for further research and development.

References

-

ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... Retrieved from [Link]

- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.

-

Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

MDPI. (2010). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Institutes of Health. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

-

ACS Publications. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

National Institutes of Health. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Benzyloxybenzonitrile. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 4-Benzoylbenzonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (2017). How can I purify impure benzonitrile? Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

-

Princeton University. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. honrel.com [honrel.com]

- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. rose-hulman.edu [rose-hulman.edu]

literature review on the discovery and synthesis of 4-Benzylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-benzylbenzonitrile, a key intermediate in the synthesis of various organic materials and pharmacologically active compounds. While a singular "discovery" of this molecule is not prominently documented in the historical chemical literature, its synthesis has been achieved through a variety of robust and efficient methods. This document delves into the primary synthetic routes, with a focus on modern transition-metal-catalyzed cross-coupling reactions. Detailed mechanistic insights, comparative analysis of different methodologies, and step-by-step experimental protocols are provided to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Significance of the Benzylbenzonitrile Scaffold

The 4-benzylbenzonitrile moiety, characterized by a benzyl group attached to a benzonitrile core, is a recurring structural motif in a range of functional molecules. The nitrile group serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and tetrazoles, which are common pharmacophores. The diphenylmethane-like backbone imparts specific steric and electronic properties that are often crucial for biological activity or for tuning the properties of organic materials.

Given its utility, the development of efficient and scalable synthetic routes to 4-benzylbenzonitrile and its derivatives is of considerable interest. This guide will explore the most pertinent and effective methods for its preparation, with an emphasis on the underlying chemical principles that govern each transformation.

Synthetic Strategies: A Focus on Carbon-Carbon Bond Formation

The synthesis of 4-benzylbenzonitrile fundamentally relies on the formation of a carbon-carbon bond between a phenylacetonitrile or benzyl moiety and a substituted benzene ring. While classical methods could potentially be envisioned, modern organic synthesis heavily favors the precision and efficiency of transition-metal-catalyzed cross-coupling reactions. This guide will focus on three of the most powerful and widely employed cross-coupling methodologies: the Suzuki-Miyaura, Negishi, and Kumada couplings.

The Suzuki-Miyaura Coupling: A Versatile and Robust Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[1] The general strategy for the synthesis of 4-benzylbenzonitrile via this method involves the palladium-catalyzed reaction of a benzyl halide with 4-cyanophenylboronic acid or, alternatively, the coupling of a benzylboronic acid derivative with 4-bromobenzonitrile.

Reaction Scheme:

The choice between route (A) and (B) often depends on the commercial availability and stability of the starting materials. Both pathways are highly effective.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., 4-bromobenzonitrile or benzyl bromide) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., 4-cyanophenylboronic acid or a benzylboronic acid ester) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (4-benzylbenzonitrile), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This protocol is a representative example and may require optimization based on the specific benzylboronic ester used.

Materials:

-

4-Bromobenzonitrile

-

Benzylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), benzylboronic acid pinacol ester (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 14 | 85-95 |

| 2 | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-90 |

| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 75-85 |

Yields are representative and can vary based on the specific reagents and conditions.

The Negishi Coupling: Harnessing the Reactivity of Organozinc Reagents

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents.[3] These reagents are generally more reactive than organoboranes, which can lead to faster reaction times and milder conditions.[4] However, organozinc reagents are also more sensitive to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.

Reaction Scheme:

This protocol requires the in situ generation or prior preparation of the benzylzinc reagent.

Materials:

-

4-Bromobenzonitrile

-

Benzyl chloride

-

Zinc dust (activated)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of Benzylzinc Chloride

-

In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 mmol, 1.5 eq.).

-

Add anhydrous THF (5 mL) and a small crystal of iodine to initiate the reaction.

-

Slowly add benzyl chloride (1.2 mmol, 1.2 eq.) to the zinc suspension. The reaction is exothermic and may require cooling.

-

Stir the mixture at room temperature for 2-3 hours until the zinc is consumed. The resulting greyish solution of benzylzinc chloride is used directly in the next step.

Part B: Cross-Coupling Reaction

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL).

-

Slowly add the freshly prepared benzylzinc chloride solution from Part A to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Experimental workflow for the Negishi coupling.

The Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, employs highly reactive Grignard reagents (organomagnesium halides).[5][6] This method is often very efficient and can proceed under mild conditions.[7] However, the high reactivity and basicity of Grignard reagents can limit functional group tolerance.[5]

Reaction Scheme:

Nickel catalysts, such as Ni(dppp)Cl₂, are commonly used in Kumada couplings, although palladium catalysts are also effective.[5]

This protocol requires the preparation of the Grignard reagent, which is highly sensitive to moisture and air.

Materials:

-

4-Bromobenzonitrile

-

Benzyl chloride

-

Magnesium turnings

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether or THF

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of Benzylmagnesium Chloride

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 mmol, 1.5 eq.).

-

Add a small crystal of iodine.

-

Add anhydrous diethyl ether (5 mL).

-

In the dropping funnel, place a solution of benzyl chloride (1.2 mmol, 1.2 eq.) in anhydrous diethyl ether (10 mL).

-

Add a small portion of the benzyl chloride solution to the magnesium. The reaction should initiate, as indicated by bubbling and a slight warming. If the reaction does not start, gentle heating may be required.

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

Part B: Cross-Coupling Reaction

-

In a separate flame-dried Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq.) and Ni(dppp)Cl₂ (0.03 mmol, 3 mol%).

-

Add anhydrous diethyl ether (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the freshly prepared benzylmagnesium chloride solution from Part A to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Carefully quench the reaction by the slow addition of dilute HCl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-